

# Application Note: Identification of MDMA-BUTINACA Metabolites using LC-QTOF-MS

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## Compound of Interest

Compound Name: *Mdmb-butinaca*

Cat. No.: *B10783399*

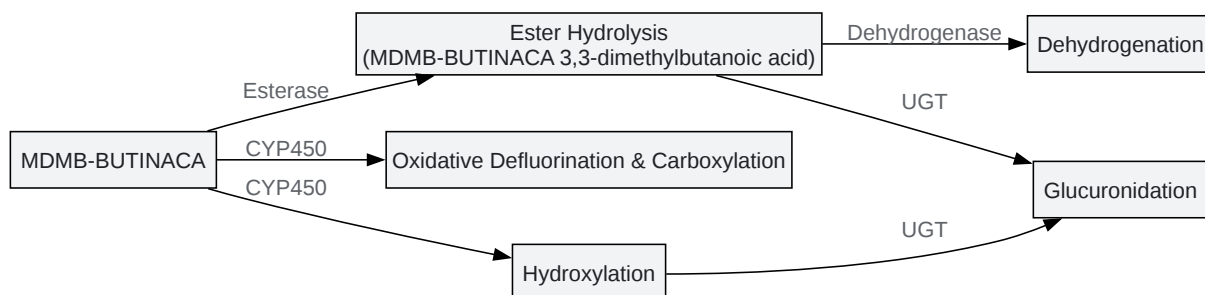
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## Introduction

**MDMA-BUTINACA** is a potent synthetic cannabinoid that has been identified in forensic casework and poses a significant public health risk. Understanding its metabolism is crucial for developing reliable analytical methods for its detection in biological samples. This application note provides a detailed protocol for the identification of **MDMA-BUTINACA** metabolites in human urine using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The high resolution and accuracy of QTOF-MS make it an ideal technique for the structural elucidation of novel metabolites.

## Metabolic Pathways of MDMA-BUTINACA

**MDMA-BUTINACA** undergoes extensive phase I and phase II metabolism in the body. The primary metabolic transformations include ester hydrolysis, oxidative defluorination, hydroxylation, and carboxylation. The resulting metabolites are often conjugated with glucuronic acid to facilitate excretion. The major metabolic pathways are illustrated in the diagram below.[1][2][3]

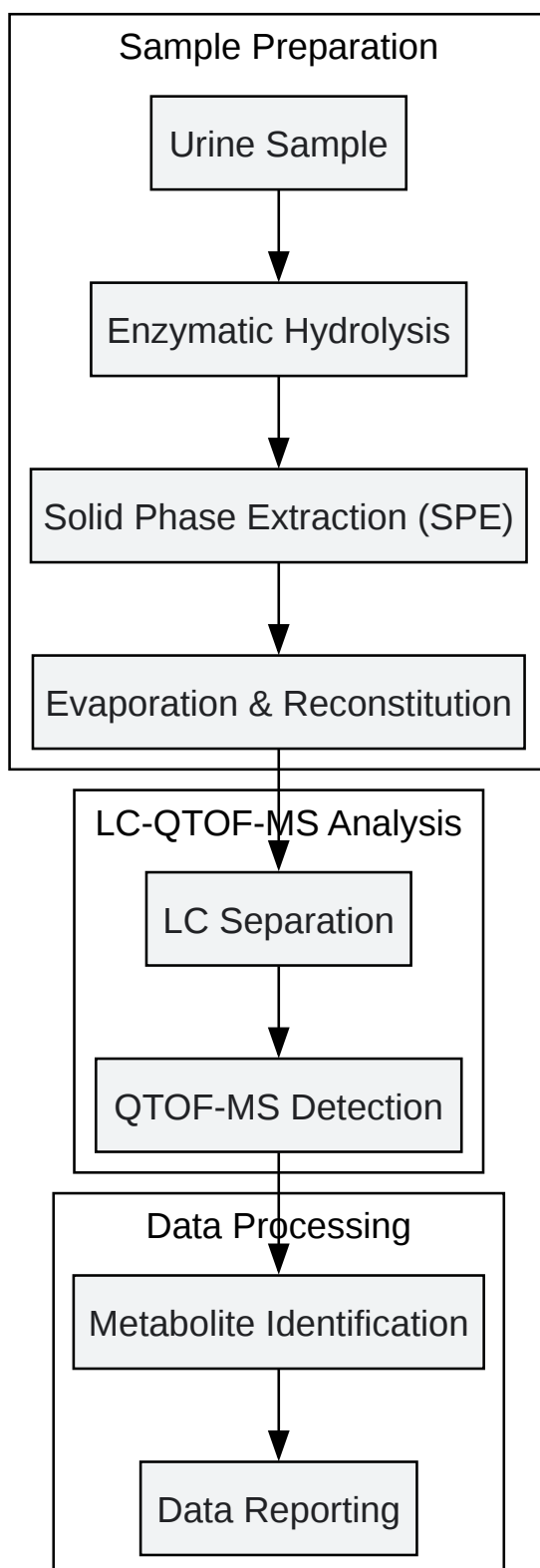


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Caption: Proposed metabolic pathway of **MDMB-BUTINACA**.

## Experimental Workflow

The overall workflow for the identification of **MDMB-BUTINACA** metabolites is depicted below. It encompasses sample preparation, instrumental analysis, and data processing.



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Caption: Experimental workflow for metabolite identification.

## Detailed Protocols

### Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of Urine Samples

This protocol is adapted from methodologies described for the analysis of synthetic cannabinoids and their metabolites in urine.<sup>[4][5]</sup>

#### Materials:

- Human urine samples
- $\beta$ -glucuronidase (from *E. coli*)
- Phosphate buffer (pH 6.8)
- Internal standard solution (e.g., **MDMB-BUTINACA-d5**)
- SPE cartridges (e.g., mixed-mode cation exchange)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ethyl acetate (LC-MS grade)
- Ammonium hydroxide
- Formic acid
- Deionized water
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

#### Procedure:

- To 1 mL of urine in a centrifuge tube, add 50  $\mu$ L of the internal standard solution.

- Add 500  $\mu\text{L}$  of phosphate buffer (pH 6.8) and 20  $\mu\text{L}$  of  $\beta$ -glucuronidase.
- Vortex the mixture and incubate at 40°C for 2 hours to cleave glucuronide conjugates.
- Allow the sample to cool to room temperature.
- Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate/methanol (80:20, v/v) containing 2% ammonium hydroxide.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-QTOF-MS analysis.

## LC-QTOF-MS Analysis

The following are typical starting parameters for the analysis of **MDMB-BUTINACA** metabolites. These may require optimization based on the specific instrumentation used.[\[1\]\[6\]](#)

Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ )
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
  - 0-2 min: 5% B

- 2-15 min: 5-95% B
- 15-18 min: 95% B
- 18-18.1 min: 95-5% B
- 18.1-22 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

#### Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3500 V
- Nebulizer Pressure: 40 psi
- Drying Gas Flow: 8 L/min
- Gas Temperature: 325°C
- Fragmentor Voltage: 175 V
- Skimmer Voltage: 65 V
- Acquisition Mode: TOF-MS and Auto MS/MS
- Mass Range: m/z 100-1000
- Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV)

## Data Analysis and Metabolite Identification

- Process the acquired data using appropriate software (e.g., Agilent MassHunter, Waters UNIFI).
- Identify potential metabolites by searching for expected biotransformations (e.g., hydrolysis, hydroxylation, glucuronidation) from the parent drug's exact mass.
- Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of reference standards (if available) or by interpreting the fragmentation to deduce the structure.
- The presence of the internal standard is used to ensure proper sample processing and instrument performance.

## Quantitative Data Summary

The following table summarizes the concentrations of **MDMB-BUTINACA** and its major metabolites identified in authentic urine and blood samples from various studies. This data highlights the typical concentration ranges encountered in forensic and clinical settings.

Analyte	Matrix	Concentration Range (ng/mL)	Reference
MDMB-BUTINACA	Blood	0.10 - 2.90	[7]
MDMB-BUTINACA 3,3-dimethylbutanoic acid	Blood	0.12 - 9.05	[7]
4F-MDMB-BINACA N- 4-hydroxybutyl	Blood	0.21	[7]
4F-MDMB-BINACA	Urine	Trace - 10+	[3][5]
4F-MDMB-BINACA Ester Hydrolysis Metabolite	Urine	>10	[3][5]

Note: 4F-MDMB-BINACA is a closely related analog, and its metabolic profile and concentrations are relevant for understanding **MDMB-BUTINACA**.

## Conclusion

This application note provides a comprehensive framework for the identification of **MDMB-BUTINACA** metabolites using LC-QTOF-MS. The detailed protocols for sample preparation and instrumental analysis, along with the summary of expected metabolites and their concentrations, serve as a valuable resource for researchers, scientists, and drug development professionals. The high sensitivity and specificity of the LC-QTOF-MS method make it a powerful tool for the detection of synthetic cannabinoid use and for furthering our understanding of their metabolic fate.

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